N-(2-Hydroxyethyl)maleimide: A Technical Guide to its Chemical Properties, Structure, and Applications
N-(2-Hydroxyethyl)maleimide: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)maleimide (HEMI) is a bifunctional chemical compound that plays a crucial role in the fields of bioconjugation, polymer chemistry, and drug development. Its unique structure, featuring a thiol-reactive maleimide (B117702) group and a modifiable hydroxyl group, makes it a versatile tool for covalently linking molecules and functionalizing materials. This technical guide provides an in-depth overview of the core chemical properties, structure, synthesis, and key applications of N-(2-Hydroxyethyl)maleimide.
Core Chemical Properties and Structure
N-(2-Hydroxyethyl)maleimide is a white to off-white crystalline solid under standard conditions. Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for experimental design and application.
Tabulated Chemical and Physical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| IUPAC Name | 1-(2-hydroxyethyl)pyrrole-2,5-dione | |
| Synonyms | HEMI, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | [2] |
| CAS Number | 1585-90-6 | [1] |
| Melting Point | 66-67 °C | [1] |
| Boiling Point | 130 °C at 0.005 mmHg | |
| Appearance | White to off-white crystalline powder | |
| SMILES | O=C1C=CC(=O)N1CCO | [1] |
| InChI | 1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | [1] |
Chemical Structure Visualization
The structure of N-(2-Hydroxyethyl)maleimide is characterized by a five-membered maleimide ring attached to an N-substituted hydroxyethyl (B10761427) group. This arrangement is key to its functionality.
Experimental Protocols
Synthesis of N-(2-Hydroxyethyl)maleimide
A common and effective method for synthesizing N-(2-Hydroxyethyl)maleimide involves a three-step process starting from maleic anhydride (B1165640) and furan (B31954), which acts as a protecting group for the maleimide double bond.[3]
Step 1: Synthesis of the Furan-Maleic Anhydride Adduct
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In a round-bottomed flask equipped with a magnetic stirrer, dissolve maleic anhydride in ethyl acetate.
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Add a molar surplus of furan (e.g., 1.1 to 1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature (10-30°C) for 2 to 10 hours.
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The furan-adduct will precipitate as a white solid.
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Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum.
Step 2: Synthesis of the N-(2-Hydroxyethyl)maleimide-Adduct
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Prepare a slurry of the furan-adduct in ethanol.
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In a separate vessel, dissolve a molar surplus of ethanolamine (B43304) (e.g., 1.05 to 1.20 equivalents) in ethanol.
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Add the ethanolamine solution dropwise to the furan-adduct slurry at room temperature with stirring.
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After the addition is complete, reflux the reaction mixture for approximately 3 to 4 hours.
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Cool the mixture to room temperature to allow the N-(2-Hydroxyethyl)maleimide-adduct to crystallize.
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Collect the white solid by filtration, wash with ethanol, and dry under vacuum.
Step 3: Deprotection to Yield N-(2-Hydroxyethyl)maleimide
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Add the dried N-(2-Hydroxyethyl)maleimide-adduct to a high-boiling point solvent such as xylene.
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Heat the mixture to 130-150°C to initiate the retro-Diels-Alder reaction, which releases the furan protecting group.
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Bubbling nitrogen through the reaction mixture can help to remove the liberated furan.
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Upon cooling, N-(2-Hydroxyethyl)maleimide will crystallize as a white solid.
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Collect the product by filtration, wash with an appropriate solvent, and dry.
General Protocol for Protein Bioconjugation
The maleimide group of HEMI reacts specifically with free sulfhydryl (thiol) groups, most commonly from cysteine residues in proteins, via a Michael addition reaction. This reaction is highly efficient and proceeds under mild conditions.
Materials:
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Protein with at least one free cysteine residue
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N-(2-Hydroxyethyl)maleimide (HEMI)
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Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 6.5-7.5, degassed.
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
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Quenching reagent: Cysteine or β-mercaptoethanol.
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Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis.
Procedure:
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Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
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(Optional) Reduction of Disulfide Bonds: If the cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to the addition of HEMI, typically by a desalting column.
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Conjugation Reaction: Prepare a stock solution of HEMI in a suitable organic solvent like DMSO or DMF. Add a 5-20 fold molar excess of the HEMI solution to the protein solution.
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Incubation: Gently mix the reaction and allow it to proceed for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the final conjugate is light-sensitive.
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(Optional) Quenching: To stop the reaction, add a small molecule thiol, such as cysteine, to a final concentration of approximately 10 mM to react with any excess HEMI.
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Purification: Remove unreacted HEMI and other small molecules from the protein conjugate using a desalting column or through dialysis against a suitable buffer.
Key Reactions and Workflows
Michael Addition with Thiols
The primary utility of N-(2-Hydroxyethyl)maleimide in bioconjugation stems from its highly specific and efficient reaction with thiols. This reaction, a Michael addition, forms a stable thioether bond.
Experimental Workflow for Protein Labeling
The process of labeling a protein with N-(2-Hydroxyethyl)maleimide follows a logical sequence of steps to ensure efficient and specific conjugation.
Applications in Research and Drug Development
The bifunctional nature of N-(2-Hydroxyethyl)maleimide makes it a valuable reagent in several areas:
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Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach a cytotoxic drug to a monoclonal antibody via a cysteine residue. The hydroxyl group can be further modified to attach a linker or another molecule.
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Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a group that can react with the hydroxyl moiety of HEMI can be used to create thiol-reactive probes for protein labeling and detection.
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Polymer and Hydrogel Synthesis: HEMI can be incorporated into polymer chains to create functional materials. The maleimide groups can then be used for cross-linking or for immobilizing biomolecules.
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Surface Modification: The hydroxyl group can be used to attach HEMI to a surface, presenting the maleimide group for the subsequent capture of thiol-containing molecules.
